DD-03-171
Descripción general
Descripción
DD-03-171 es un degradador potente y selectivo de la tirosina quinasa de Bruton, IKFZ1 e IKFZ3. Ha mostrado efectos antiproliferativos significativos en las células de linfoma de células del manto .
Aplicaciones Científicas De Investigación
DD-03-171 tiene varias aplicaciones de investigación científica, particularmente en el campo de la investigación del cáncer. Se ha demostrado que suprime la señalización y la proliferación de la tirosina quinasa de Bruton en las células de linfoma de células del manto al degradar la tirosina quinasa de Bruton, IKFZ1 e IKFZ3 . Este compuesto también exhibe eficacia contra las células cancerosas resistentes a ibrutinib, lo que lo convierte en una herramienta valiosa para estudiar los mecanismos de resistencia a los fármacos . Además, this compound se ha utilizado en modelos de xenotrasplante para reducir la carga tumoral y prolongar la supervivencia, destacando sus potenciales aplicaciones terapéuticas .
Mecanismo De Acción
Se une a la tirosina quinasa de Bruton y recluta una ligasa de ubiquitina E3, que etiqueta la proteína diana con moléculas de ubiquitina . Esta ubiquitinación marca la proteína para la degradación por el proteasoma, reduciendo efectivamente los niveles de tirosina quinasa de Bruton, IKFZ1 e IKFZ3 en la célula . Esta degradación conduce a la supresión de las vías de señalización que son críticas para la proliferación y supervivencia de las células cancerosas .
Análisis Bioquímico
Biochemical Properties
DD-03-171 plays a crucial role in biochemical reactions by specifically targeting and degrading BTK. It interacts with several biomolecules, including BTK, IKZF1, and IKZF3. The interaction with BTK is particularly significant as it leads to the degradation of this kinase, thereby inhibiting its signaling pathways. This compound binds to BTK with high affinity, resulting in its ubiquitination and subsequent proteasomal degradation .
Cellular Effects
This compound exerts profound effects on various cell types, particularly B-cells. It influences cell function by disrupting BTK signaling pathways, which are essential for B-cell development and function. This disruption leads to reduced cell proliferation, increased apoptosis, and altered gene expression. In mantle cell lymphoma cells, this compound has been shown to inhibit cell growth and induce cell death by degrading BTK, IKZF1, and IKZF3 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to BTK, leading to the recruitment of the E3 ubiquitin ligase complex. This complex ubiquitinates BTK, marking it for degradation by the proteasome. Additionally, this compound affects other proteins such as IKZF1 and IKZF3, contributing to its antiproliferative effects. The degradation of these proteins disrupts critical signaling pathways, resulting in reduced cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions but may degrade over extended periods. In vitro studies have shown that this compound induces rapid degradation of BTK within hours of treatment, with sustained effects observed over several days. Long-term studies in vivo have demonstrated that this compound can significantly slow tumor growth in mantle cell lymphoma models .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to its degradation and elimination. It interacts with enzymes such as cytochrome P450s, which metabolize the compound into various metabolites. These metabolites are then excreted from the body. The compound’s interaction with metabolic enzymes can influence its bioavailability and efficacy .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target tissues. The compound’s localization within cells is critical for its activity, as it needs to reach the cytoplasm to interact with BTK and other target proteins .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its effects by degrading BTK and other target proteins. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its function, as it needs to be in proximity to its target proteins to induce their degradation .
Métodos De Preparación
La síntesis de DD-03-171 implica la conjugación de un inhibidor selectivo de la tirosina quinasa de Bruton a la talidomida mediante un enlace de cadena de hidrocarburo saturado . La ruta sintética incluye múltiples etapas de síntesis orgánica, incluyendo la formación del enlace amida y las estrategias de protección-desprotección. Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente incluirían técnicas de síntesis orgánica a gran escala y procesos de purificación para asegurar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
DD-03-171 principalmente sufre reacciones de degradación en lugar de reacciones químicas tradicionales como la oxidación o reducción. Funciona uniéndose a la tirosina quinasa de Bruton y reclutando una ligasa de ubiquitina E3, lo que lleva a la ubiquitinación y posterior degradación proteasómica de la proteína diana . Los reactivos comunes utilizados en estas reacciones incluyen el inhibidor selectivo de la tirosina quinasa de Bruton y la talidomida, junto con varios disolventes y catalizadores necesarios para los pasos de síntesis.
Comparación Con Compuestos Similares
DD-03-171 es único en su capacidad para degradar múltiples objetivos, incluyendo la tirosina quinasa de Bruton, IKFZ1 e IKFZ3 . Compuestos similares incluyen otros PROTACs diseñados para degradar proteínas específicas, como DD-03-007, que utiliza un enlace de polietilenglicol en lugar de una cadena de hidrocarburo saturada . Otro compuesto similar es el inhibidor selectivo de la tirosina quinasa de Bruton ibrutinib, que inhibe la tirosina quinasa de Bruton pero no la degrada . La capacidad de this compound para degradar múltiples objetivos y superar la resistencia a los fármacos lo diferencia de estos otros compuestos .
Propiedades
Número CAS |
2366132-45-6 |
---|---|
Fórmula molecular |
C55H62N10O8 |
Peso molecular |
991.1 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[3-[6-[4-[4-[6-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]hexyl]piperazine-1-carbonyl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]benzamide |
InChI |
InChI=1S/C55H62N10O8/c1-34-39(12-10-14-41(34)60-49(68)35-16-20-37(21-17-35)55(2,3)4)43-33-62(5)54(73)48(59-43)58-38-22-18-36(19-23-38)51(70)64-30-28-63(29-31-64)27-9-7-6-8-26-56-46(67)32-57-42-15-11-13-40-47(42)53(72)65(52(40)71)44-24-25-45(66)61-50(44)69/h10-23,33,44,57H,6-9,24-32H2,1-5H3,(H,56,67)(H,58,59)(H,60,68)(H,61,66,69) |
Clave InChI |
QBPVFCNYKUENHU-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(C(N=C2NC3=CC=C(C(N4CCN(CCCCCCNC(CNC5=CC=CC(C(N6C(CC7)C(NC7=O)=O)=O)=C5C6=O)=O)CC4)=O)C=C3)=CN(C)C2=O)=C1C)C8=CC=C(C(C)(C)C)C=C8 |
SMILES canónico |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)CCCCCCNC(=O)CNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DD-03-171; DD03-171; DD 03-171; DD 03171; DD03171; DD-03171; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DD-03-171 differ from traditional Bruton's Tyrosine Kinase (BTK) inhibitors like ibrutinib?
A: Unlike ibrutinib, which inhibits the enzymatic activity of BTK, this compound acts as a protein degrader. [, ] This means that it facilitates the degradation of BTK within the cell, leading to a more sustained and potentially more profound effect on BTK-dependent signaling pathways. [] This mechanism also allows this compound to overcome resistance associated with the ibrutinib-resistant BTK C481S mutation. []
Q2: Beyond BTK, are there other proteins targeted by this compound?
A: Yes, research has shown that this compound exhibits a "triple degradation" effect, targeting not only BTK but also Ikaros family zinc finger protein 1 (IKZF1) and IKZF3. [] This multi-target degradation is significant because these proteins are also essential for the survival of certain cancers, such as mantle cell lymphoma (MCL). []
Q3: What preclinical data supports the efficacy of this compound?
A: In preclinical studies, this compound demonstrated significant in vitro and in vivo activity against MCL. [] It effectively inhibited the proliferation of MCL cells, including those harboring the ibrutinib-resistant BTK C481S mutation. [] Furthermore, this compound showed efficacy in both cell line and patient-derived xenograft (PDX) models of MCL, including a model derived from a patient who had progressed on ibrutinib therapy. [] Notably, this compound treatment led to a significant reduction in tumor burden and extended survival compared to ibrutinib or lenalidomide alone. []
Q4: Does this compound show activity in other cell types besides MCL cells?
A: Research suggests that this compound, along with other BTK degraders, effectively degrades BTK and TEC in human platelets. [] This degradation significantly impairs platelet activation through the GPVI receptor pathway, which is crucial for thrombus formation. [] This finding suggests potential applications for this compound in preventing thrombosis, although further research is needed. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.